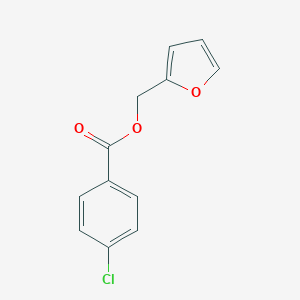
Furan-2-ylmethyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-ylmethyl 4-chlorobenzoate is an organic compound with the molecular formula C12H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with a 2-furylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-furylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-ylmethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 2-furylmethyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Furan-2-ylmethyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Furan-2-ylmethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chlorobenzoic acid and 2-furylmethanol, which may exert biological effects through different pathways. The chlorine atom in the para position can also participate in various biochemical interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoic acid: A precursor in the synthesis of Furan-2-ylmethyl 4-chlorobenzoate.
2-Furylmethyl benzoate: Similar structure but lacks the chlorine atom.
4-Chlorobenzyl alcohol: Contains a similar aromatic ring with a chlorine substituent.
Uniqueness
This compound is unique due to the presence of both the furan ring and the chlorine atom, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
4449-28-9 |
|---|---|
Formule moléculaire |
C12H9ClO3 |
Poids moléculaire |
236.65g/mol |
Nom IUPAC |
furan-2-ylmethyl 4-chlorobenzoate |
InChI |
InChI=1S/C12H9ClO3/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h1-7H,8H2 |
Clé InChI |
ZOTNUHCCBPJKLO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


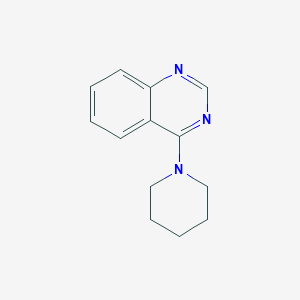
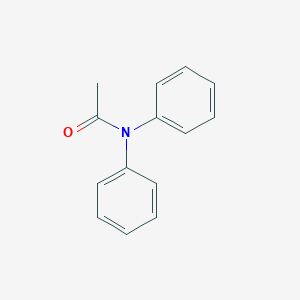
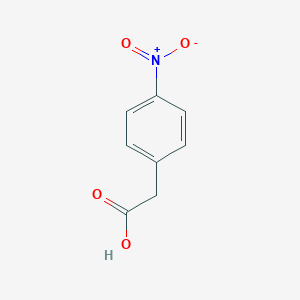
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)
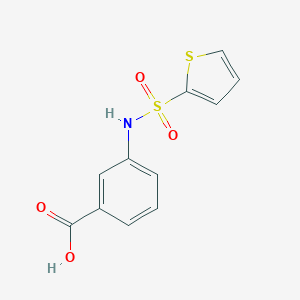
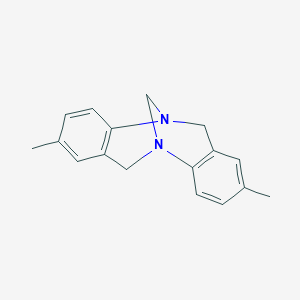
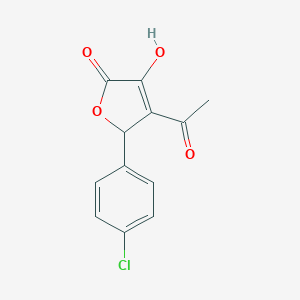
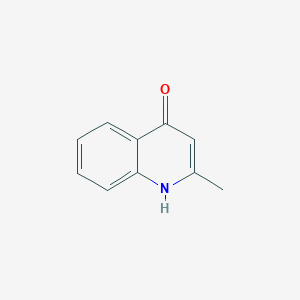
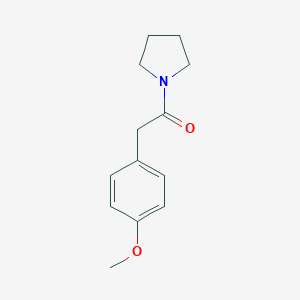
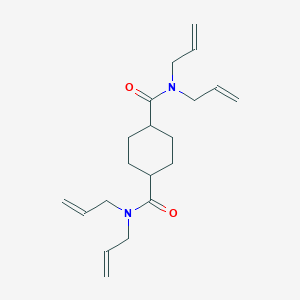
![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)
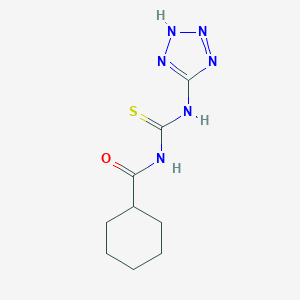
![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
